4-Aminobicyclo[2.2.2]octane-1-carbonitrile
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Overview
Description
4-Aminobicyclo[222]octane-1-carbonitrile is a bicyclic organic compound with the molecular formula C₉H₁₄N₂ It is characterized by a bicyclo[222]octane framework with an amino group at the 4-position and a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with an amine and a nitrile source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted bicyclo[2.2.2]octane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminobicyclo[2.2.2]octane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Aminobicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- 4-Aminobicyclo[2.2.2]octane-1-methanol
- 4-Aminobicyclo[2.2.2]octane-1-amine
Uniqueness
4-Aminobicyclo[222]octane-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the bicyclo[222]octane framework
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBMICXEFMWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663642 |
Source
|
Record name | 4-Aminobicyclo[2.2.2]octane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-50-8 |
Source
|
Record name | 4-Aminobicyclo[2.2.2]octane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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